molecular formula C12H12N2O B14480892 3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile CAS No. 65430-28-6

3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile

Cat. No.: B14480892
CAS No.: 65430-28-6
M. Wt: 200.24 g/mol
InChI Key: OLAQNONIIQDEQO-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Properties

CAS No.

65430-28-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-formylprop-2-enenitrile

InChI

InChI=1S/C12H12N2O/c1-14(2)12-5-3-10(4-6-12)7-11(8-13)9-15/h3-7,9H,1-2H3

InChI Key

OLAQNONIIQDEQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C=O)C#N

Origin of Product

United States

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